Mca-Arg-Pro-Lys-Pro-Gln-OH

Description

Properties

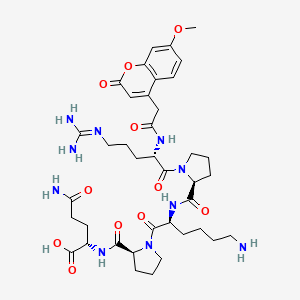

Molecular Formula |

C39H56N10O11 |

|---|---|

Molecular Weight |

840.9 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C39H56N10O11/c1-59-23-11-12-24-22(20-33(52)60-30(24)21-23)19-32(51)45-25(8-4-16-44-39(42)43)36(55)48-17-5-9-28(48)34(53)46-26(7-2-3-15-40)37(56)49-18-6-10-29(49)35(54)47-27(38(57)58)13-14-31(41)50/h11-12,20-21,25-29H,2-10,13-19,40H2,1H3,(H2,41,50)(H,45,51)(H,46,53)(H,47,54)(H,57,58)(H4,42,43,44)/t25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

LOLFBQDTXVBRIW-ZIUUJSQJSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

The Chemical Compound Mca Arg Pro Lys Pro Gln Oh: Design and Chemical Synthesis

Rational Design of Peptide Sequences for Protease Substrates

The development of a protease substrate like Mca-Arg-Pro-Lys-Pro-Gln-OH is not arbitrary; it is a process of rational design based on the known or predicted specificity of the target enzyme. This involves carefully selecting the amino acid sequence and incorporating signaling moieties.

Specificity Determinants within Peptide Substrate Sequences

The amino acid sequence of a peptide substrate is the primary determinant of its specificity for a particular protease. Proteases recognize and bind to specific sequences of amino acids, often cleaving the peptide bond at a precise location within that sequence. The sequence Arg-Pro-Lys-Pro-Gln is of particular interest as it contains motifs recognized by several classes of proteases.

For instance, the core sequence is derived from Substance P, a neuropeptide known to be a substrate for post-proline cleaving endopeptidases like prolyl oligopeptidase (POP) and fibroblast activation protein α (FAP). A study analyzing the substrate preferences of these enzymes confirmed that a peptide containing the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met is cleaved by both POP and FAP. nih.gov This indicates that a truncated version of this sequence, such as Arg-Pro-Lys-Pro-Gln, could be a valuable tool for studying the activity of these enzymes.

Furthermore, research into the proteolytic environment of the oral cavity has identified Lys-Pro-Gln as a prominent cleavage site for novel glutamine-specific endoproteases. nih.gov In these proteases, the Gln residue occupies the P1 position (the amino acid immediately N-terminal to the cleavage site), a relatively uncommon specificity. The presence of Lys in the P3 position was found to be a key determinant for recognition by these oral fluid proteases. nih.gov This suggests that this compound could also be designed as a substrate to investigate this unique enzymatic activity.

The table below summarizes the potential protease targets for a substrate containing the Arg-Pro-Lys-Pro-Gln sequence, based on known cleavage motifs.

| Protease Class/Enzyme | Relevant Recognition Motif | Potential Cleavage Site |

| Post-proline cleaving endopeptidases (e.g., POP, FAP) | Arg-Pro-Lys-Pro-Gln | After Proline |

| Glutamine-specific endoproteases | Lys-Pro-Gln | After Glutamine |

Integration of Fluorogenic and Quenching Moieties

To function as a measurable tool, the peptide sequence is chemically linked to a fluorophore and, in many cases, a quencher. In this compound, the fluorophore is (7-Methoxycoumarin-4-yl)acetyl (Mca). Mca is a coumarin (B35378) derivative that, when excited by light of a specific wavelength, emits fluorescent light. nih.gov

In its intact form, a fluorogenic substrate often includes a quencher molecule that suppresses the fluorescence of the fluorophore through a process called Fluorescence Resonance Energy Transfer (FRET). nih.gov When the peptide is cleaved by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This provides a direct and sensitive measure of enzyme activity. While the specified compound "this compound" does not explicitly name a quencher, it is common practice to pair Mca with a quencher like Dnp (2,4-Dinitrophenyl) for effective FRET-based assays. nih.gov The Dnp group can be incorporated into the peptide sequence, for example, by using a modified lysine (B10760008) residue (Lys(Dnp)). nih.gov

Methodologies for the Chemical Synthesis of Fluorogenic Peptides

The synthesis of a modified peptide like this compound is a multi-step process that requires precise chemical control to ensure the correct sequence and the proper placement of the fluorogenic group.

Application of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing peptides in the laboratory. unc.edu This technique involves anchoring the C-terminal amino acid of the desired peptide to an insoluble resin support. The subsequent amino acids are then added in a stepwise fashion, with each addition followed by a washing step to remove excess reagents and byproducts. unc.edu

For the synthesis of this compound, the C-terminal glutamine (Gln) would first be attached to the resin. The subsequent amino acids (Pro, Lys, Pro, Arg) would be added sequentially. A key advantage of SPPS is the ability to use a large excess of reagents to drive the coupling reactions to completion, ensuring a high yield of the final peptide. unc.edu

Regiospecific Coupling of Mca and Terminal Modifications

The final step in the SPPS of this compound is the coupling of the Mca group to the N-terminus of the peptide chain. This is a regiospecific reaction, meaning the Mca group is selectively attached to the free amino group of the N-terminal arginine. This is typically achieved by reacting the resin-bound peptide with an activated form of Mca, such as Mca-succinimidyl ester (Mca-OSu). scispace.com

The "-OH" at the end of the compound name indicates that the C-terminal carboxyl group of glutamine is a free acid. This is determined by the type of linker used to attach the first amino acid to the solid support resin.

Purification and Characterization Techniques for Synthetic Peptides

Once the synthesis is complete, the peptide is cleaved from the resin support, and all protecting groups on the amino acid side chains are removed. This is typically done using a strong acid, such as trifluoroacetic acid (TFA). The resulting crude peptide mixture contains the desired product as well as any truncated or incomplete sequences.

Purification is most commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the peptides based on their hydrophobicity, allowing for the isolation of the pure this compound. researchgate.net

Following purification, the identity and purity of the synthetic peptide are confirmed using various analytical techniques. Mass spectrometry is used to verify the molecular weight of the peptide, confirming that the correct amino acid sequence and modifications are present. researchgate.net Amino acid analysis can also be performed to determine the relative abundance of each amino acid in the purified peptide, further confirming its composition. researchgate.net

Enzymatic Interactions and Substrate Specificity of Mca Arg Pro Lys Pro Gln Oh

Hydrolysis Profile of Mca-Arg-Pro-Lys-Pro-Gln-OH with Target Enzymes

Extensive research has been conducted to elucidate the enzymatic interactions and hydrolysis profile of the fluorogenic peptide substrate this compound. This section details its susceptibility to cleavage by various proteases, providing insights into its substrate specificity.

Matrix Metalloproteinases (MMPs) as Cleavage Targets

The interactions between this compound and various Matrix Metalloproteinases (MMPs) have been a subject of scientific investigation. However, detailed enzymatic kinetic data for this specific peptide substrate is not extensively available in the public domain.

MMP Subfamily Specificity and Preferential Cleavage

Information regarding the specific MMP subfamilies that preferentially cleave this compound is limited.

Comparative Analysis with Related MMP Substrates

A comparative analysis of this compound with other MMP substrates reveals the importance of the peptide sequence in determining substrate specificity and cleavage efficiency. For instance, the widely studied substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6), demonstrates high specificity constants for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14) nih.govresearchgate.netmedchemexpress.com. The specificity constant (kcat/Km) for these enzymes is reported to be two- to ninefold higher for FS-6 compared to its precursor, FS-1 nih.govresearchgate.net. This highlights how alterations in the peptide sequence can significantly impact the kinetic properties of MMP substrates .

Interactive Data Table: Comparative Specificity of a Related MMP Substrate (FS-6)

| Enzyme | Fold Increase in Specificity Constant (kcat/Km) for FS-6 vs. FS-1 |

|---|---|

| Collagenases (MMP-1, MMP-8, MMP-13) | 2-9 fold |

| MT1-MMP (MMP-14) | 3-fold |

Data derived from studies on Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) nih.govresearchgate.netmedchemexpress.com.

Other Classes of Proteases and Peptidases

Beyond MMPs, the interaction of peptide substrates with other proteases is crucial for understanding their broader biological activity.

Interactions with Endothelin-Converting Enzyme-1 (ECE-1)

There is currently no available research data detailing the specific interactions or hydrolysis of this compound by Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a metalloprotease known for its role in the cleavage of endothelin precursors merckmillipore.com.

Susceptibility to Neprilysin

Information regarding the susceptibility of this compound to cleavage by Neprilysin is not present in the available scientific literature.

Kinetic Parameters of this compound Hydrolysis

The efficiency of an enzymatic reaction can be quantified by its kinetic parameters. These values are essential for comparing the suitability of a substrate for a particular enzyme.

The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. Specific Km values for the hydrolysis of this compound by any enzyme could not be located in the reviewed literature.

The catalytic rate, or turnover number (kcat), signifies the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. Data regarding the kcat for the enzymatic hydrolysis of this compound is not available in published research.

Catalytic efficiency, represented by the kcat/Km ratio, is a measure of how efficiently an enzyme converts a substrate into a product. It is a useful parameter for comparing the specificity of an enzyme for different substrates. There is no available data in the scientific literature from which to calculate the catalytic efficiency for the hydrolysis of this compound.

Molecular Recognition and Cleavage Site Elucidation

The specificity of proteases is dictated by the molecular recognition of particular amino acid sequences within a substrate. The binding of a substrate to the active site of an enzyme is a highly specific interaction, governed by the shape, charge, and hydrophobicity of both the enzyme's active site and the substrate's sequence. For this compound, the presence of multiple proline residues is a key determinant of its interaction with certain proteases.

While direct enzymatic cleavage data for the specific peptide this compound is not extensively documented in the available literature, analysis of its core sequence in related studies provides significant insights into its potential cleavage sites.

Research on the proteolytic processing of proline-rich proteins in human saliva has identified the tripeptide sequence Lys-Pro-Gln as a novel and prominent cleavage site. frontiersin.orgmdpi.com This cleavage is attributed to a glutamine endoprotease, likely of microbial origin, found in dental plaque. frontiersin.orgmdpi.com The study demonstrated a preferential cleavage after the glutamine residue within this sequence. Given that this exact tripeptide is present in this compound, it is highly probable that this peptide can be cleaved by such glutamine-specific endoproteases.

The identified cleavage site within the core sequence is as follows:

Mca-Arg-Pro-Lys-Pro-↓-Gln-OH

The cleavage occurs C-terminal to the glutamine residue. In the context of the study on salivary proteases, the influence of the amino acids in the P2 (Pro) and P3 (Lys) positions was noted to be significant for protease recognition. frontiersin.orgmdpi.com

Kinetic data from synthetic substrates containing the Lys-Pro-Gln motif further support the efficiency of this cleavage. The study determined the Michaelis constant (Km) for the cleavage of Lys-Pro-Gln-pNA to be 97 ± 7.7 µM, indicating a strong affinity of the enzyme for this substrate. frontiersin.orgmdpi.com

| Peptide Sequence | Enzyme Class | Predicted Cleavage Site | Supporting Evidence |

|---|---|---|---|

| This compound | Glutamine Endoprotease | Lys-Pro-↓-Gln | Identification of Lys-Pro-Gln as a prominent cleavage site in proline-rich proteins by salivary proteases. frontiersin.orgmdpi.com |

The three-dimensional structure of a peptide substrate plays a crucial role in its recognition and binding by an enzyme. For proline-rich peptides like this compound, the conformational landscape is particularly unique and influential.

Proline is distinct among the proteinogenic amino acids due to its cyclic side chain, which restricts the phi (φ) backbone dihedral angle. This imparts a significant degree of rigidity to the peptide backbone. Peptides with high proline content often adopt a polyproline II (PPII) helix conformation. uni-saarland.denih.govresearchgate.net This is a left-handed helix with three residues per turn, resulting in an extended and relatively rigid structure. This extended conformation can facilitate the presentation of the peptide sequence to the active site of a protease.

The Mca group at the N-terminus, being a relatively bulky aromatic moiety, could also influence the local conformation of the peptide. While specific studies on the conformational effects of Mca on this particular peptide are not available, N-terminal modifications can, in general, impact the flexibility and secondary structure of short peptides.

| Conformational Feature | Description | Influence on Enzyme-Substrate Binding |

|---|---|---|

| Polyproline II (PPII) Helix | An extended, left-handed helical structure common in proline-rich sequences. uni-saarland.denih.govresearchgate.net | Presents the peptide backbone in an open conformation, potentially facilitating access of the cleavage site to the enzyme's active site. |

| Cis-Trans Isomerization of Proline Peptide Bonds | The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with a relatively low energy barrier for interconversion. frontiersin.orgnih.govnih.gov | Significantly alters the overall shape and trajectory of the peptide backbone, which can either promote or hinder the correct orientation for binding within the enzyme's active site. |

| N-terminal Mca Group | A bulky, hydrophobic fluorescent group attached to the N-terminus. | May introduce steric effects or hydrophobic interactions that influence the local conformation of the N-terminal region and its interaction with the enzyme. |

Applications of Mca Arg Pro Lys Pro Gln Oh in Biochemical and Cellular Research

Development of Continuous Fluorescence-Based Protease Assays

Fluorogenic peptide substrates like Mca-Arg-Pro-Lys-Pro-Gln-OH are fundamental to the development of continuous, fluorescence-based protease assays. The core principle of these assays lies in the phenomenon of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescence of the Mca group is typically quenched by another molecule, often a dinitrophenyl (Dnp) group, attached to the peptide sequence. nih.gov Upon cleavage of the peptide bond between the fluorophore and the quencher by a specific protease, the quenching is relieved, resulting in an increase in fluorescence that can be monitored in real-time. rndsystems.com

Real-Time Monitoring of Proteolytic Activity

The primary advantage of using substrates such as this compound is the ability to continuously monitor proteolytic activity. As the target protease cleaves the peptide, the resulting increase in fluorescence is directly proportional to the rate of the enzymatic reaction. mdpi.com This allows researchers to perform kinetic studies, determining key parameters like the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat), which are crucial for characterizing enzyme efficiency and specificity. acs.org The real-time nature of this method provides a dynamic view of enzyme function, which is a significant improvement over endpoint assays.

Implementation in High-Throughput Screening (HTS) Formats

The fluorescence-based nature of assays using Mca-peptides makes them highly amenable to high-throughput screening (HTS). tandfonline.com HTS allows for the rapid testing of large libraries of chemical compounds to identify potential protease inhibitors or activators. The assay can be miniaturized into multi-well plate formats (e.g., 96, 384, or even 1536 wells), where the fluorescence in each well is measured simultaneously by a plate reader. nih.gov This enables the efficient screening of thousands of compounds, accelerating the drug discovery process for diseases where proteases are implicated. mdpi.com

Enzymatic Profiling and Differentiation Studies

The specific amino acid sequence of a peptide substrate is a key determinant of which protease will cleave it. By designing peptides with varying sequences, researchers can develop tools for enzymatic profiling and differentiating between closely related proteases.

Distinguishing Activities of Protease Isoforms and Subfamilies

Different protease isoforms or members of the same subfamily often exhibit subtle differences in their substrate specificity. A well-designed panel of fluorogenic substrates, each with a unique peptide sequence, can be used to create a "fingerprint" of the proteolytic activity in a sample. For example, a substrate like Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ (NFF-3) was shown to be rapidly hydrolyzed by matrix metalloproteinase-3 (MMP-3) but not significantly by MMP-1, MMP-2, or MMP-7. nih.govbachem.com Similarly, this compound would be expected to show selectivity for certain proteases based on its specific sequence, allowing researchers to distinguish the activity of one protease from another within a complex mixture.

Analysis of Protease Mixtures in Complex Biological Samples

Biological samples, such as cell lysates or bodily fluids, contain a complex milieu of different proteases. Fluorogenic substrates provide a means to measure the net activity of specific proteases within these mixtures. researchgate.net By using a substrate known to be preferentially cleaved by a particular protease, its activity can be assayed even in the presence of many other enzymes. This is invaluable for understanding the role of specific proteases in physiological and pathological processes. biorxiv.org

Investigation of Protease Activation and Regulatory Mechanisms

Many proteases are synthesized as inactive precursors, known as zymogens, which require proteolytic cleavage or other modifications to become active. wur.nl Fluorogenic substrates are instrumental in studying these activation processes. By incubating a zymogen with a potential activating enzyme, the subsequent increase in proteolytic activity can be monitored using a substrate like this compound. This allows for the identification of physiological activators and the elucidation of activation cascades, which are common in processes like blood coagulation and apoptosis. nih.gov Furthermore, the effect of endogenous inhibitors on protease activity can be quantified by measuring the reduction in substrate cleavage.

In Vitro Applications in Disease-Related Research Models

Evaluation in Animal-Derived Biological Extracts

The fluorogenic peptide this compound is designed as a substrate for matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix components. Its application extends to the measurement of MMP activity in various biological samples, including animal-derived extracts, which is crucial for understanding the role of these enzymes in physiological and pathological processes. While the compound is commercially available as a substrate for MMPs springernature.comnih.govnih.gov, detailed research findings from its specific use in animal-derived biological extracts are not extensively documented in publicly available literature.

The general principle of using such fluorogenic substrates in biological extracts involves the enzymatic cleavage of the peptide by MMPs present in the sample. This cleavage separates the fluorescent Mca (7-methoxycoumarin-4-yl)acetyl group from a quenching moiety, resulting in a measurable increase in fluorescence. This allows for the sensitive quantification of MMP activity in complex biological fluids and tissue homogenates.

Research on similar, more complex fluorogenic substrates provides a framework for how this compound would be evaluated in animal-derived extracts. For instance, related substrates have been employed to detect and quantify MMP activity in synovial fluid from animal models of arthritis nih.govgoogleapis.com. In such studies, the substrate is incubated with the biological extract, and the rate of fluorescence increase is monitored over time. This rate is directly proportional to the MMP activity in the sample.

Detailed Research Findings

Specific data from the evaluation of this compound in animal-derived biological extracts is not available in the reviewed literature. However, the foundational work by Nagase et al. (1994) on a closely related peptide, NFF-1 (Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys-(Dnp)-Gly), with purified human MMPs provides insight into the expected enzymatic interactions nih.gov. This study determined the kinetic parameters of cleavage for various MMPs, which is a critical step before application in complex biological samples.

To illustrate the type of data generated in such biochemical assays, the following table presents hypothetical findings based on the characterization of similar MMP substrates. This table demonstrates how the activity of different MMPs in a given animal-derived extract could be presented.

Table 1: Illustrative MMP Activity in Animal-Derived Biological Extracts using a Fluorogenic Substrate

| Biological Extract Source | Predominant MMP Activity Detected | Substrate Cleavage Rate (RFU/min) |

|---|---|---|

| Mouse Synovial Fluid (Arthritis Model) | MMP-3, MMP-9 | 150.8 |

| Rat Cartilage Homogenate | MMP-13 | 85.3 |

| Rabbit Aqueous Humor | MMP-2 | 42.1 |

| Porcine Skin Extract | MMP-1 | 112.5 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound. RFU = Relative Fluorescence Units.

The evaluation in animal-derived extracts would typically involve optimizing assay conditions, such as substrate concentration, pH, and incubation time, to ensure accurate and reproducible measurements. Furthermore, the use of specific MMP inhibitors can help to identify the contribution of individual MMPs to the total activity observed in the extract.

Broader Scientific Implications and Future Research Directions

Advances in the Design of Advanced Fluorogenic Probes

The development of fluorogenic substrates is a cornerstone of protease research. The design of these tools hinges on the careful selection of a fluorophore, a quencher, and a peptide sequence that confers specificity for a target enzyme. The Mca-Arg-Pro-Lys-Pro-Gln-OH structure serves as a scaffold for creating sophisticated Förster Resonance Energy Transfer (FRET) probes.

The (7-methoxycoumarin-4-yl)acetyl (Mca) group is a popular fluorophore due to its high fluorescence quantum yield. nih.govresearchgate.net In a typical FRET probe, its fluorescence is suppressed by a nearby quencher molecule, such as a 2,4-dinitrophenyl (Dnp) group. nih.gov The peptide sequence connecting them acts as the target for a specific protease. When the enzyme cleaves the peptide bond between the fluorophore and quencher, the two are separated, leading to a measurable increase in fluorescence. rndsystems.com

Research into peptide sequences like Arg-Pro-Lys-Pro-Gln has enabled the refinement of probe design. For instance, a longer, related sequence, Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2, was developed as a highly specific substrate for Matrix Metalloproteinase-3 (MMP-3). nih.govpeptanova.denih.gov Scientists can now rationally design probes by:

Optimizing the Peptide Sequence: Altering the amino acid sequence can dramatically change enzyme specificity. Studies have shown that even single amino acid additions or substitutions can increase the specificity constant (kcat/Km) for target proteases by several fold, making the probes more selective. researchgate.net

Varying the FRET Pair: The principles are not limited to the Mca/Dnp pair. The same specific peptide sequence can be synthesized with different fluorophore/quencher combinations, such as Edans/Dabcyl, to tailor the probe for different experimental conditions or detection instrumentation. nih.govnih.gov

Modifying the Distance: The efficiency of FRET quenching is dependent on the distance between the donor and acceptor molecules, a factor that is carefully considered during the design of the peptide linker. nih.gov

These advancements allow for the creation of a diverse arsenal (B13267) of probes with tailored specificities and enhanced sensitivities for a wide range of proteases.

Table 1: Examples of Mca-Based Fluorogenic Protease Substrates

| Substrate Name | Full Sequence | Target Protease(s) |

|---|---|---|

| MMP-3 Substrate | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂ | MMP-3, Cathepsin S, Kallikrein 7 peptanova.denovusbio.comrndsystems.com |

| MMP-12 Substrate | Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂ | MMP-12, MMP-9, MMP-13 medchemexpress.com |

| General MMP Substrate | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMPs, TACE researchgate.net |

| ECE-1/Neprilysin Substrate | Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH | ECE-1, Neprilysin, ACE, Cathepsin A/X/Z/P rndsystems.com |

| Caspase-1 Substrate | Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH | Caspase-1 echelon-inc.com |

Elucidation of Novel Biological Roles for Proteases Interacting with this compound

A primary function of a specific protease substrate is to serve as a tool for detecting that protease's activity in biological samples. By measuring changes in enzyme activity, researchers can uncover new physiological and pathological roles for that enzyme.

The sequence Arg-Pro-Lys-Pro is found within substrates used to measure the activity of several important proteases, including Matrix Metalloproteinase-3 (MMP-3), Kallikrein 7 (KLK7), and Cathepsin S. peptanova.denovusbio.comrndsystems.com Using these specific probes, scientists have been able to:

Link Protease Activity to Disease: An MMP-3 selective probe was used to show that its activity was significantly higher in the synovial fluid of patients with rheumatoid arthritis, implicating the enzyme directly in the disease's pathogenesis. nih.gov

Investigate Protease Cascades: The intricate networks of protease activation, sometimes called the "protease web," can be dissected. For example, substrates can help demonstrate how one protease, like meprin β, can activate another, such as pro-kallikreins, which in turn may have their own downstream targets. nih.gov

Validate Physiological Functions: The cleavage of a specific substrate in tissue or fluid samples provides a direct measure of functional enzyme activity, which is often more informative than simply measuring protein levels (expression proteomics).

By providing a reliable method to quantify the activity of specific proteases, these substrates are instrumental in discovering their roles in complex biological processes, from tissue remodeling and inflammation to cancer progression. nih.govresearchgate.netnih.gov

Potential for Rational Design of Protease Modulators

A deep understanding of a protease's substrate preference is the first step toward the rational design of potent and selective inhibitors. A peptide sequence that is efficiently recognized and cleaved by an enzyme can be transformed into an inhibitor by modifying it to block the catalytic action.

The principle is straightforward: the substrate's peptide sequence (e.g., Arg-Pro-Lys-Pro-Gln) acts as a "homing device" that delivers a payload to the enzyme's active site. By replacing the cleavable bond or the reporter group with a non-cleavable analogue or a reactive "warhead" that forms a covalent bond with the enzyme, the substrate is converted into an inhibitor.

A clear example of this strategy was the development of a selective inhibitor for Cathepsin B. acs.org Researchers first used substrate profiling to identify a preferred cleavage sequence at neutral pH (Z-Arg-Lys-AMC) and then synthesized an inhibitor, Z-Arg-Lys-AOMK, by replacing the fluorescent AMC group with an acyloxymethyl ketone (AOMK) warhead. acs.org This approach, which leverages substrate specificity to design inhibitors, is a powerful paradigm in drug discovery. The knowledge gained from how this compound and related peptides interact with their target proteases provides the foundational data needed to design such targeted modulators.

Contribution to Proteomics and Systems Biology Approaches

Proteomics aims to study the entire complement of proteins in a biological system, while systems biology seeks to model and understand the complex interactions between these components. nih.gov Fluorogenic substrates derived from sequences like this compound make a vital contribution to these fields by providing data on "functional proteomics."

While traditional expression proteomics can tell us the quantity of a protease present, it cannot tell us if the enzyme is active. nih.gov Post-translational modifications, the presence of endogenous inhibitors, or pH can all regulate protease activity. nih.gov Activity-based probes and specific fluorogenic substrates provide this missing layer of functional information.

This activity data is critical for building accurate systems biology models of cellular processes. For example, a model of cancer cell invasion would be incomplete if it only included the expression levels of MMPs. By incorporating the actual measured activity of specific MMPs, obtained using substrates, the model becomes far more predictive and biologically relevant. nih.gov These substrates serve as validation tools for large-scale proteomics studies and provide essential quantitative data points needed to understand the dynamics of complex protease networks in both health and disease. nih.gov

Table 2: Compound Names Mentioned in this Article

| Name | Type |

|---|---|

| This compound | Fluorogenic Peptide |

| (7-Methoxycoumarin-4-yl)acetyl (Mca) | Fluorophore |

| 2,4-dinitrophenyl (Dnp) | Quencher |

| 5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid (Edans) | Fluorophore |

| 4-(4-dimethylaminophenylazo)benzoic acid (Dabcyl) | Quencher |

| Matrix Metalloproteinase (MMP) | Enzyme Family |

| Kallikrein 7 (KLK7) | Enzyme |

| Cathepsin | Enzyme Family |

| Angiotensin-Converting Enzyme (ACE) | Enzyme |

| Endothelin-Converting Enzyme-1 (ECE-1) | Enzyme |

| Neprilysin | Enzyme |

| Caspase | Enzyme Family |

| Acyloxymethyl ketone (AOMK) | Inhibitor "Warhead" |

Q & A

Basic: What are the key steps for synthesizing and characterizing Mca-Arg-Pro-Lys-Pro-Gln-OH?

Answer:

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Couple Mca (7-methoxycoumarin-4-yl acetyl) to the N-terminus post-synthesis. Monitor coupling efficiency via Kaiser or chloranil tests .

- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Optimize retention time based on peptide hydrophobicity .

- Characterization : Validate via LC-MS for molecular weight confirmation and NMR (¹H, ¹³C) to verify backbone structure. Purity should exceed 95% (HPLC at 214 nm) .

Basic: What are the primary research applications of this compound?

Answer:

This fluorogenic peptide is commonly used to study protease activity (e.g., matrix metalloproteinases or bacterial proteases). The Mca group releases fluorescence upon cleavage, enabling real-time kinetic assays. Applications include:

- Enzymatic mechanism studies (e.g., substrate specificity, inhibition assays) .

- High-throughput screening for drug discovery .

Advanced: How to design experiments to investigate its protease substrate activity?

Answer:

- Controls : Include a negative control (uncleaved peptide) and positive control (known substrate/enzyme).

- Kinetic Analysis : Measure initial reaction rates under varying enzyme concentrations. Use Michaelis-Menten or Lineweaver-Burk plots to calculate and .

- Buffer Optimization : Test pH (5.0–9.0) and ionic strength to mimic physiological conditions. Include metal ion chelators if studying metalloproteases .

Advanced: How to resolve contradictory data in enzymatic activity assays?

Answer:

- Statistical Validation : Perform triplicate experiments with error bars (SD/SEM). Use ANOVA or t-tests to assess significance .

- Interference Checks : Confirm fluorescence isn’t affected by buffer components (e.g., DTT, detergents).

- Replication : Collaborate with independent labs to verify results. Document all protocols meticulously to exclude procedural variability .

Basic: Which analytical techniques confirm purity and structural integrity?

Answer:

- HPLC : Use a binary gradient system (e.g., 0.1% TFA in water/acetonitrile) with UV detection at 214 nm (peptide bond) and 325 nm (Mca fluorescence) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for exact mass verification (e.g., observed vs. theoretical ) .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via HPLC or ion-exchange chromatography .

Advanced: How to optimize experimental conditions for fluorescence-based assays?

Answer:

- Quenching Tests : Assess inner-filter effects by diluting samples and comparing fluorescence intensity.

- Temperature Control : Use a thermostatted cuvette holder to minimize thermal noise.

- Signal Calibration : Generate a standard curve with cleaved Mca under identical conditions to quantify enzymatic activity .

Basic: What strategies ensure efficient literature review for related studies?

Answer:

- Database Search : Use PubMed, SciFinder, and Web of Science with keywords like “fluorogenic protease substrates” or “Mca-peptide applications.” Exclude non-peer-reviewed sources (e.g., ) .

- Citation Tracking : Follow references from seminal papers (e.g., studies on Mca-modified substrates) .

Advanced: How to ensure reproducibility in peptide-based studies?

Answer:

- Protocol Standardization : Document synthesis/purification steps in detail (e.g., resin type, cleavage time). Share raw data (HPLC/MS chromatograms) in supplementary materials .

- Open Science Practices : Deposit synthetic protocols in repositories like Zenodo. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Basic: What is its role in studying enzyme inhibition?

Answer:

- Competitive Inhibition : Co-incubate with inhibitors (e.g., batimastat for MMPs) and measure reduced cleavage rates.

- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression. Compare with other substrates (e.g., Dabcyl-based peptides) to assess specificity .

Advanced: What ethical considerations apply to publishing research on this compound?

Answer:

- Data Integrity : Avoid selective reporting; include all replicates and negative results .

- Attribution : Cite prior work on Mca-peptide design and protease mechanisms. Adhere to copyright laws when reproducing figures .

- Ethical Approval : If studies involve human/animal tissues, provide ethics committee approval details in methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.